N-(4-bromophenyl)-2-{[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(4-bromophenyl)-2-[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN3O2S/c25-17-8-10-18(11-9-17)27-23(29)15-31-24-20(14-26)19(22-7-4-12-30-22)13-21(28-24)16-5-2-1-3-6-16/h1-13H,15H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEIZOJMNJBCES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CO3)C#N)SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-{[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms underlying its activity based on recent studies.
Synthesis
The synthesis of this compound involves several key steps, typically starting from commercially available precursors. The compound can be synthesized through a multi-step process involving the formation of the pyridine and furan moieties, followed by the introduction of the bromophenyl and sulfanyl groups.
Anticancer Properties
Recent studies have shown that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15.0 | Apoptosis induction |
| A549 (lung cancer) | 20.5 | G1 phase cell cycle arrest |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicate that it possesses a moderate antibacterial effect, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 100 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in cancer cell metabolism, leading to reduced energy production and increased oxidative stress within the cells.
- DNA Interaction : Studies suggest that it may intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer effects.
- Reactive Oxygen Species (ROS) Generation : The compound can induce ROS production, further promoting apoptosis in cancer cells.
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, with minimal side effects observed. Histological examinations revealed increased apoptosis in tumor tissues treated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
